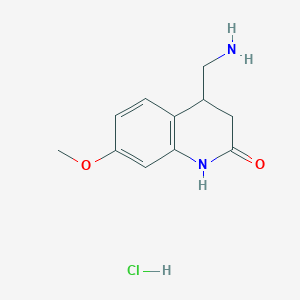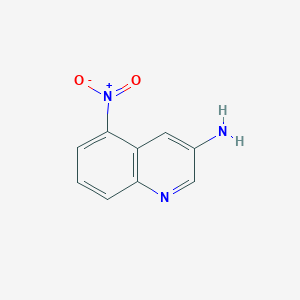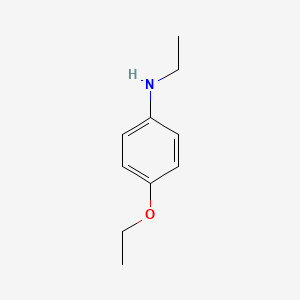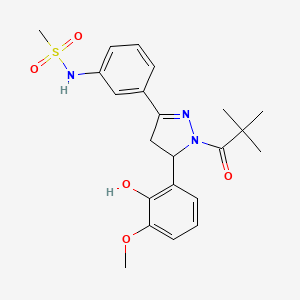
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with an aminomethyl group at the 4-position and a methoxy group at the 7-position, making it a versatile intermediate for further chemical synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.
Methoxylation: The methoxy group is introduced via O-methylation using methylating agents like methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial-scale production involves optimizing these steps for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can be used to convert quinones back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens for electrophilic substitution and amines for nucleophilic substitution.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Reduced Quinolines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as an intermediate in the synthesis of various quinoline-based compounds, which are important in organic synthesis and medicinal chemistry.
Biology: Quinoline derivatives are known for their biological activity, including antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
4-Aminomethylbenzoic Acid: Similar in structure but with a benzoic acid core instead of quinoline.
7-Methoxyquinoline: Lacks the aminomethyl group.
3,4-Dihydroquinolin-2(1H)-one: Lacks the methoxy and aminomethyl groups.
Uniqueness: The presence of both the aminomethyl and methoxy groups on the quinoline core makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.
Propiedades
IUPAC Name |
4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8;/h2-3,5,7H,4,6,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGQJDKNZOLEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)





![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2957089.png)
![rac-2-chloro-1-[(1R,5R)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B2957091.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2957092.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2957093.png)
